molecular formula C9H7BF3KO B8003071 Potassium 2H-chromen-4-trifluoroborate

Potassium 2H-chromen-4-trifluoroborate

Cat. No.: B8003071
M. Wt: 238.06 g/mol
InChI Key: FBDQRTYVPVITEG-UHFFFAOYSA-N
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Description

Potassium 2H-chromen-4-trifluoroborate is a chemical compound belonging to the class of organoborons, specifically trifluoroborate salts. This compound is known for its utility in various chemical reactions and scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2H-chromen-4-trifluoroborate typically involves the reaction of chromen-4-one derivatives with trifluoroboronic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reaction time. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium 2H-chromen-4-trifluoroborate is known to undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions are common, where the trifluoroborate group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized chromen derivatives, reduced chromen derivatives, and substituted chromen derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 2H-chromen-4-trifluoroborate has found applications in various fields of scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms.

  • Industry: this compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium 2H-chromen-4-trifluoroborate exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate group plays a crucial role in the compound's reactivity, facilitating various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as in catalysis or biological systems.

Comparison with Similar Compounds

Potassium 2H-chromen-4-trifluoroborate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other trifluoroborate salts, chromen derivatives, and organoboronic acids.

  • Uniqueness: The presence of the trifluoroborate group in this compound imparts unique reactivity and stability compared to other compounds in its class.

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Properties

IUPAC Name

potassium;2H-chromen-4-yl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF3O.K/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9;/h1-5H,6H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDQRTYVPVITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCOC2=CC=CC=C12)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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